7-Hydroxychlorpromazine is a phenolic metabolite of chlorpromazine, belonging to the phenothiazine class of compounds. [] It is generated through the hepatic metabolism of chlorpromazine in various species, including humans and dogs. [] This metabolite is of particular interest to researchers due to its potential pharmacological activity and implications in chlorpromazine therapy. [, ]
7-Hydroxychlorpromazine is a significant metabolite of chlorpromazine, a widely used antipsychotic medication. This compound is classified as a phenothiazine derivative and is notable for its pharmacological activities, particularly its potential in treating various psychiatric disorders. The compound's structure consists of a chlorinated phenothiazine core with a hydroxyl group at the seventh position, which plays a crucial role in its biological activity.
7-Hydroxychlorpromazine is primarily derived from the metabolism of chlorpromazine in humans. Chlorpromazine itself is an antipsychotic agent that has been used since the 1950s to treat schizophrenia and other mental health conditions. In terms of classification, 7-hydroxychlorpromazine falls under the category of phenothiazine derivatives, which are known for their ability to modulate neurotransmitter systems, particularly dopamine receptors.
The synthesis of 7-hydroxychlorpromazine can be achieved through several methods, primarily involving the metabolic conversion of chlorpromazine. One common approach involves oxidation reactions facilitated by liver microsomes, where chlorpromazine undergoes hydroxylation to yield 7-hydroxychlorpromazine as a major metabolite.
Key steps in the synthesis include:
The molecular formula of 7-hydroxychlorpromazine is , with a molecular weight of approximately 335.86 g/mol. The structure features:
The structural representation can be summarized as follows:
7-Hydroxychlorpromazine participates in various chemical reactions, primarily as a product of metabolic processes involving chlorpromazine. Notable reactions include:
The mechanism of action of 7-hydroxychlorpromazine is closely related to that of its parent compound, chlorpromazine. It primarily acts as an antagonist at dopamine D2 receptors in the central nervous system, which helps alleviate symptoms associated with psychotic disorders. Additionally, it may interact with serotonin receptors and other neurotransmitter systems.
Research indicates that the hydroxyl group at position seven enhances its affinity for these receptors compared to chlorpromazine itself, potentially leading to varied therapeutic effects .
7-Hydroxychlorpromazine exhibits several physical and chemical properties:
Relevant data includes:
7-Hydroxychlorpromazine has several applications in scientific research:
7-Hydroxychlorpromazine (7-OHCPZ; CAS 51938-11-5) is a monohydroxylated derivative of the phenothiazine antipsychotic chlorpromazine. Its molecular formula is C₁₇H₁₉ClN₂OS, with a molecular weight of 318.87 g/mol for the free base and 371.32 g/mol for the hydrochloride salt [1] [7]. The compound features a hydroxyl group (-OH) substituted at the 7-position of the phenothiazine tricyclic ring system, a modification that significantly alters its physicochemical properties compared to the parent drug. This hydroxylation enhances the molecule’s polarity, influencing its blood-brain barrier permeability and protein-binding characteristics [5] [9]. The presence of the electron-donating hydroxyl group also affects the compound’s receptor-binding affinity, particularly for dopamine and serotonin receptors, contributing to its neuropharmacological activity [3] [8].
Table 1: Chemical Identity of 7-Hydroxychlorpromazine
Property | Value |
---|---|
Systematic IUPAC Name | 3-(2-Chloro-7-hydroxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
CAS Number | 51938-11-5 (Hydrochloride) |
Molecular Formula (Base) | C₁₇H₁₉ClN₂OS |
Molecular Weight (Base) | 318.87 g/mol |
Molecular Formula (HCl) | C₁₇H₂₀Cl₂N₂OS |
Molecular Weight (HCl) | 371.32 g/mol |
Key Structural Feature | Hydroxyl group at position 7 of phenothiazine ring |
The discovery of 7-OHCPZ is intrinsically linked to the revolutionary development of chlorpromazine in the early 1950s. Chlorpromazine was synthesized on December 11, 1950, by Paul Charpentier at Rhône-Poulenc laboratories as part of research into superior antihistamines derived from the phenothiazine nucleus [2] [4]. French military surgeon Henri Laborit observed chlorpromazine’s unique psychoactive properties—termed "euphoric quietude"—during surgical trials in 1952. By November 1952, chlorpromazine (marketed as Largactil®) was approved in France for psychiatric use, transforming schizophrenia treatment and catalyzing modern psychopharmacology [2] [8]. Early hypotheses proposed that chlorpromazine’s efficacy stemmed from induced hypothermia ("artificial hibernation"), but research soon shifted toward neurotransmitter modulation as the mechanism of action [2] [4]. The identification of 7-OHCPZ as a major metabolite emerged during investigations into chlorpromazine’s complex biotransformation pathways, coinciding with the paradigm-shifting recognition that dopamine receptor blockade underpinned antipsychotic efficacy [4] [8].
7-Hydroxychlorpromazine is a principal oxidative metabolite of chlorpromazine, formed predominantly via hepatic cytochrome P450 enzymes (CYP2D6 primarily, with contributions from CYP1A2 and CYP3A4) [5] [8]. Key characteristics of its metabolic role include:
Table 2: Comparative Pharmacokinetics of Chlorpromazine and 7-Hydroxychlorpromazine
Parameter | Chlorpromazine | 7-Hydroxychlorpromazine | Comments |
---|---|---|---|
Relative Plasma Concentration | 100% (Reference) | 20%-50% | Highly variable between patients |
CSF:Plasma Ratio | ~0.5 | ~0.8 | Indicates preferential CNS uptake of metabolite |
Protein Binding | >90% | 85%-90% | Slightly lower binding may enhance tissue distribution |
Primary Elimination | Hepatic conjugation (37% renal excretion) | Further conjugation (glucuronidation) | Both undergo extensive phase II metabolism |
7-Hydroxychlorpromazine has been pivotal in elucidating the pharmacodynamics and mechanisms of antipsychotic drug action:
Table 3: Key Research Findings on 7-Hydroxychlorpromazine
Research Domain | Finding | Significance |
---|---|---|
Dopamine Receptor Binding | 7-OHCPZ displaces [³H]haloperidol from rat striatal D₂ receptors (IC₅₀ = 7.2 nM) | Confirmed direct interaction with therapeutic target receptor |
Metabolite Activity Comparison | 7-OHCPZ is 8-10x more potent than chlorpromazine sulfoxide in blocking apomorphine-induced stereotypy | Established hierarchy of metabolite contributions to efficacy |
CSF Pharmacokinetics | Linear correlation (r=0.91) between serum and CSF concentrations | Demonstrated CNS bioavailability relevant to therapeutic action |
Clinical Response Correlation | Higher 7-OHCPZ/sulfoxide ratio predicts superior symptom control (P<0.001) | Supported therapeutic drug monitoring incorporating metabolites |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1